N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
The compound N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a sulfonamide-linked 2,6-dimethylmorpholino group and a 4-methoxybenzo[d]thiazol-2-yl moiety. Its structure includes:
- Benzamide core: A common scaffold in bioactive molecules, facilitating interactions with biological targets via hydrogen bonding and hydrophobic effects .
- Sulfonyl group: Enhances solubility and stability, often seen in sulfonamide-based drugs .
- 2,6-Dimethylmorpholino substituent: A cyclic amine contributing to metabolic stability and modulating lipophilicity .
- 4-Methoxybenzo[d]thiazol-2-yl group: A heterocyclic moiety associated with antimicrobial and anticancer activities .
- Diethylaminoethyl side chain: A tertiary amine that may improve membrane permeability and pharmacokinetics .
While direct synthesis data for this compound is unavailable, analogous methods involve coupling benzamide precursors with sulfonyl chlorides or alkylation reactions under basic conditions .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S2.ClH/c1-6-29(7-2)15-16-31(27-28-25-23(35-5)9-8-10-24(25)37-27)26(32)21-11-13-22(14-12-21)38(33,34)30-17-19(3)36-20(4)18-30;/h8-14,19-20H,6-7,15-18H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVBSMCAPOIDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
- Molecular Formula : C27H37ClN4O5S2
- Molecular Weight : 597.19 g/mol
- CAS Number : 1321881-44-0
The compound exhibits a multifaceted mechanism of action primarily targeting cancer cells and various microbial pathogens. Its structural components suggest potential interactions with specific biological targets, including enzymes and receptors involved in cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
These findings indicate that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The results from various studies are summarized in the following table:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Escherichia coli | 8 | 1024 |
| Candida albicans | 15 | 64 |
The compound demonstrated significant activity against Gram-positive bacteria and fungi, while showing weaker effects against Gram-negative bacteria like E. coli.
Case Studies
- Study on Antitumor Activity : A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study concluded that it effectively inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer models.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties, revealing that the compound exhibited substantial inhibitory effects against both bacterial and fungal pathogens. The results indicated its potential as a therapeutic agent in treating infections caused by resistant strains .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
The compound has shown promise in anticancer applications, particularly against various cancer cell lines. Studies indicate that derivatives of similar thiazole compounds exhibit significant antiproliferative effects on human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism often involves modulation of specific cellular pathways associated with cancer growth and survival . -
Antimicrobial Properties
Research into related compounds has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The sulfonamide group in the structure may enhance the compound's ability to inhibit microbial growth by interfering with bacterial folic acid synthesis . -
Neuropharmacological Effects
Compounds with similar structural motifs have been investigated for their effects on serotonin receptors, particularly the 5-HT3 receptor. These receptors are implicated in various conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). Modulation of these receptors by the compound could provide therapeutic benefits in managing these disorders .
Case Studies and Research Findings
-
Anticancer Screening
In a study examining various thiazole derivatives, compounds structurally similar to N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride were evaluated for their anticancer efficacy using SRB assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting potent anticancer activity . -
Antimicrobial Activity Evaluation
A comparative study of thiazole-based compounds highlighted their effectiveness against a range of microbial strains. The mechanisms involved were analyzed through molecular docking studies which suggested strong binding affinities to target enzymes essential for bacterial survival . -
Neuropharmacological Studies
Research focusing on serotonin receptor modulation revealed that compounds with similar structures could effectively inhibit receptor activity linked to nausea and vomiting, providing insights into potential therapeutic applications for gastrointestinal disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
Table 1: Structural and Functional Comparison of Benzamide Analogs
Key Observations :
- The target compound’s methoxybenzothiazole group distinguishes it from etobenzanid and diflufenican, which prioritize halogenated aryl groups for herbicidal activity .
- Unlike the thiazolidinone-based analog , the target lacks a keto-enol tautomerizable system, suggesting divergent biological targets.
Sulfonamide-Containing Compounds
Table 2: Sulfonyl Group Variations and Bioactivity
Key Observations :
- Sulfonamides linked to nitrogen heterocycles (e.g., imidazolidin or azoles ) often exhibit pesticidal or antimicrobial activity, whereas the target’s benzothiazole-morpholino combination may target eukaryotic enzymes.
Heterocyclic Moieties
Table 3: Role of Heterocycles in Bioactivity
Key Observations :
Spectroscopic Confirmation :
- IR: Absence of C=O bands (1663–1682 cm⁻¹) would confirm benzamide formation, while sulfonyl S=O stretches (~1350 cm⁻¹) and morpholino C-N vibrations (~1250 cm⁻¹) are expected .
- NMR: Diethylaminoethyl protons (δ 1.2–3.4 ppm) and methoxybenzothiazole aromatic protons (δ 6.8–8.0 ppm) would dominate .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step reactions:
- Sulfonylation : Introduce the sulfonyl group via Friedel-Crafts or nucleophilic substitution, as demonstrated in triazole-thione syntheses using substituted benzaldehydes under reflux with glacial acetic acid .
- Amide Coupling : Use carbodiimide agents (e.g., EDC/HOBt) in DMF to form benzamide bonds, a method validated in similar benzamide derivatives .
- Purification : Solvent evaporation under reduced pressure followed by filtration to isolate the solid product .
Q. Which characterization techniques are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C-NMR : Identifies proton environments (e.g., diethylamino ethyl protons at δ 1.0–1.5 ppm, morpholino protons at δ 3.5–4.0 ppm) and carbon骨架 .
- IR Spectroscopy : Detects sulfonyl (S=O at ~1350–1150 cm⁻¹) and benzamide (C=O at ~1660–1680 cm⁻¹) groups. Absence of C=O in tautomeric forms confirms structural changes .
- Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]+ expected at m/z ~600–650) .
- Elemental Analysis : Ensures C, H, N, S percentages align with theoretical values (±0.4%) .
Advanced Questions
Q. How does tautomerism in the sulfonyl-morpholino moiety impact structural analysis?
Tautomerism (e.g., thione-thiol equilibria) can obscure spectral interpretations. Resolution strategies:
Q. What experimental design strategies optimize synthesis yield?
Adopt a Design of Experiments (DoE) approach:
- Variables : Temperature (80–110°C), solvent (ethanol vs. DMF), catalyst concentration (1–5% acetic acid) .
- Response Surface Methodology (RSM) : Models variable interactions to identify optimal conditions (e.g., 95°C, 4.5 hours for triazole synthesis) .
- Flow Chemistry : Enhances reproducibility via continuous flow systems, reducing side reactions .
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 80–110°C | 95°C | +25% |
| Reaction Time | 3–6 hours | 4.5 hours | +15% |
| Catalyst (AcOH) | 2–4 drops | 3 drops | Minimal effect |
Q. How should contradictory spectral data be resolved?
Follow a systematic workflow:
- Replication : Repeat experiments to exclude procedural errors.
- Cross-Validation : Combine NMR, MS, and IR to detect discrepancies (e.g., unexpected molecular weight or functional groups) .
- Tautomer/Conformer Analysis : Use variable-temperature NMR or computational modeling to explore alternative structures .
- Crystallography : If feasible, obtain X-ray data for definitive confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
